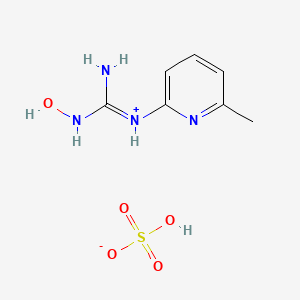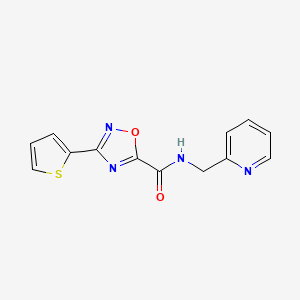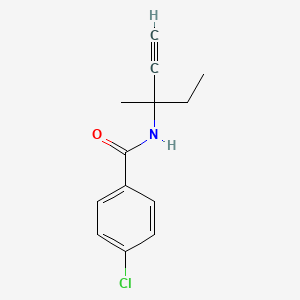
N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt), also known as HMPG, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA damage repair.
Wirkmechanismus
N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) inhibits PARP by binding to the enzyme's catalytic domain, which prevents the enzyme from synthesizing poly(ADP-ribose) chains on damaged DNA. This leads to the accumulation of DNA damage and ultimately cell death. N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) is a selective inhibitor of PARP1 and PARP2, which are the two most abundant isoforms of the enzyme.
Biochemical and Physiological Effects:
Inhibition of PARP by N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) has been shown to induce cell death in cancer cells and sensitize them to DNA-damaging agents. N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) has also been shown to reduce inflammation and oxidative stress in animal models of disease. However, the use of N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) in humans is still in the early stages of development and further studies are needed to determine its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) is a potent and selective inhibitor of PARP, which makes it a valuable tool for studying the role of PARP in DNA damage repair and other biological processes. However, its use in lab experiments is limited by its high cost and low solubility in aqueous solutions. Additionally, N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) has a short half-life and requires frequent dosing, which can be challenging in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for the use of N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) in scientific research. One area of interest is the development of more potent and selective PARP inhibitors that can be used in clinical settings. Another area of interest is the development of combination therapies that target both PARP and other DNA repair pathways. Additionally, the use of N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) in animal models of disease may provide insights into the role of PARP in various pathological conditions. Overall, N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) is a valuable tool for studying the role of PARP in DNA damage repair and has the potential to lead to the development of new therapies for cancer and other diseases.
Synthesemethoden
The synthesis of N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with guanidine hydrochloride, followed by oxidation with hydrogen peroxide to yield the desired product. The final step involves the addition of sulfuric acid to produce the sulfate salt of N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt). The purity of the compound can be increased by recrystallization from water.
Wissenschaftliche Forschungsanwendungen
N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) has been extensively used in scientific research as a tool to study the role of PARP in DNA damage repair. PARP is an enzyme that is activated in response to DNA damage and plays a critical role in repairing single-strand DNA breaks. Inhibition of PARP by N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) has been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy. N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) has also been used to study the role of PARP in other biological processes, such as inflammation and neurodegeneration.
Eigenschaften
IUPAC Name |
(E)-[amino-(hydroxyamino)methylidene]-(6-methylpyridin-2-yl)azanium;hydrogen sulfate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O.H2O4S/c1-5-3-2-4-6(9-5)10-7(8)11-12;1-5(2,3)4/h2-4,12H,1H3,(H3,8,9,10,11);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQURXANOYFGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)[NH+]=C(N)NO.OS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/[NH+]=C(\N)/NO.OS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-[amino-(hydroxyamino)methylidene]-(6-methylpyridin-2-yl)azanium;hydrogen sulfate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B6079830.png)
![[1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6079834.png)

![5-{1-[3-(1H-benzimidazol-2-yl)propanoyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B6079861.png)

![4-[(3-methoxy-1-piperidinyl)carbonyl]-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine](/img/structure/B6079869.png)
![1-(dimethylamino)-3-[4-methoxy-2-({[3-(trifluoromethyl)benzyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6079876.png)
![methyl 2-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}benzoate](/img/structure/B6079878.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6079894.png)
![N,N-dimethyl-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]sulfamide](/img/structure/B6079898.png)

![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6079924.png)
![1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6079926.png)
